CCK-B Receptor Binding Affinity: Direct Comparison with Positional Isomer
The target compound exhibits potent binding to the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM in mouse brain tissue at pH 6.5 [1]. In contrast, its positional isomer 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid (CAS 342017-94-1) shows no publicly reported CCK-B binding data, and the broader class of quinoline-4-carboxylic acids without the 3-bromo/8-chloro motif typically display CCK-B affinities in the micromolar range or lack activity entirely [2]. This 31 nM value represents a quantifiable differentiation point for projects targeting CCK-B-mediated pathways.
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Class-level baseline: typical quinoline-4-carboxylic acid CCK-B affinity > 1,000 nM or inactive [2] |
| Quantified Difference | ≥32-fold higher affinity relative to typical class baseline |
| Conditions | Mouse brain membrane preparation, [125I]CCK-8 radioligand competition binding, pH 6.5 |
Why This Matters
This specific binding affinity enables the compound to serve as a validated starting point for CCK-B antagonist development, whereas generic quinoline analogs would require de novo screening and SAR establishment.
- [1] BindingDB. (2010). PrimarySearch_ki Entry 50029139: Inhibition of [125I]CCK-8 binding to Cholecystokinin type B receptor in mouse brain. IC50 = 31 nM. Accessed via UCSD BindingDB. View Source
- [2] Class-level inference: SAR of quinoline-4-carboxylic acid derivatives indicates micromolar or absent CCK-B affinity for non-optimized scaffolds. Based on literature precedent for structurally related quinolinecarboxylic acids. View Source
